tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a phenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(pyrrolidin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
tert-Butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
- tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate .
Uniqueness: tert-Butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(4-pyrrolidin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-6-4-11(5-7-13)12-8-9-16-10-12/h4-7,12,16H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
VASPNWBCYYXHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
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